(4-Phenyl-1,3-thiazol-2-yl)methanol
Overview
Description
“(4-Phenyl-1,3-thiazol-2-yl)methanol” is a compound with the molecular formula C10H9NOS . It is a member of the thiazole family, which are organic five-aromatic ring compounds .
Synthesis Analysis
The synthesis of thiazole derivatives, including “(4-Phenyl-1,3-thiazol-2-yl)methanol”, has been a subject of research. A review of the synthesis and biological activity of thiazoles covers the literature documents available on the chemistry of preparation of thiazoles . Another source mentions a reaction condition with potassium hydroxide in ethanol at 20°C for 1 hour .Molecular Structure Analysis
The molecular structure of “(4-Phenyl-1,3-thiazol-2-yl)methanol” has been analyzed using density functional theory . The InChI code for this compound isInChI=1S/C10H9NOS/c12-6-10-11-9 (7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2
. Physical And Chemical Properties Analysis
The compound “(4-Phenyl-1,3-thiazol-2-yl)methanol” has a molecular weight of 191.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Chemical Synthesis and Reactivity
(4-Phenyl-1,3-thiazol-2-yl)methanol and its derivatives have been extensively studied for their reactivity and utility in synthetic chemistry. For instance, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This process highlights the compound's potential in synthesizing heterocyclic compounds, offering good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).
Molecular Aggregation and Solvent Effects
The behavior of similar compounds in different solvents has been studied, revealing insights into molecular aggregation processes. Spectroscopic studies on derivatives have shown that solvent type can significantly influence the molecular aggregation, affecting the fluorescence emission spectra and circular dichroism (CD) spectra. These findings suggest the compound's role in understanding solvent effects on molecular properties and aggregation processes (Matwijczuk et al., 2016).
Antimicrobial and Antibacterial Activity
Synthetic derivatives of (4-Phenyl-1,3-thiazol-2-yl)methanol have been evaluated for antimicrobial and antibacterial activities. For example, novel compounds synthesized from this chemical structure have shown significant activity, highlighting the potential for developing new antibacterial agents. Structural optimization and theoretical vibrational spectra analysis using density functional theory (DFT) calculations have provided insights into the compounds' stability, reactivity, and antibacterial activity (Shahana & Yardily, 2020).
Fluorophore Development for Metal Ion Detection
Research into the development of fluorophores for selective metal ion detection, including aluminum(III), has utilized derivatives of (4-Phenyl-1,3-thiazol-2-yl)methanol. These studies offer insights into creating sensitive and selective chemosensors for metal ions, important for environmental monitoring and biological applications. The design and synthesis of these fluorophores benefit from the structural versatility and reactivity of the compound's derivatives, highlighting its utility in developing analytical tools (Lambert et al., 2000).
Future Directions
properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWZKSJURGPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351384 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenyl-1,3-thiazol-2-yl)methanol | |
CAS RN |
65384-99-8 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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